molecular formula C22H26O7Si2 B14235857 Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane CAS No. 395069-07-5

Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane

Cat. No.: B14235857
CAS No.: 395069-07-5
M. Wt: 458.6 g/mol
InChI Key: QCRFVFTZQTXYFK-UHFFFAOYSA-N
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Description

Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane is a complex organosilicon compound It features a unique structure with both acetic acid and phenylethynyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane typically involves multiple steps. One common method includes the reaction of acetic acid with a silane precursor that contains phenylethynyl groups. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silane derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl groups can yield phenylacetic acid derivatives, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be employed in the development of novel biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.

    Industry: It finds applications in the production of advanced materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen or nitrogen atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of acetic acid and phenylethynyl groups attached to a silicon atom. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

395069-07-5

Molecular Formula

C22H26O7Si2

Molecular Weight

458.6 g/mol

IUPAC Name

acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane

InChI

InChI=1S/C18H18O3Si2.2C2H4O2/c1-22(19,15-13-17-9-5-3-6-10-17)21-23(2,20)16-14-18-11-7-4-8-12-18;2*1-2(3)4/h3-12,19-20H,1-2H3;2*1H3,(H,3,4)

InChI Key

QCRFVFTZQTXYFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C[Si](C#CC1=CC=CC=C1)(O)O[Si](C)(C#CC2=CC=CC=C2)O

Origin of Product

United States

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